Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime
Description
Structural Identification and Nomenclature
The compound’s systematic IUPAC name, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone oxime, reflects its core structure:
- Benzodioxepin backbone : A bicyclic system comprising a benzene ring fused to a seven-membered dioxepane ring (C₉H₁₀O₂).
- Ethanone substituent : A ketone group (-CO-) at position 7 of the benzodioxepin.
- Oxime functionalization : The ketone is converted to an oxime (-C=N-OH) via condensation with hydroxylamine.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₁H₁₃NO₃ | |
| Molecular weight | 207.23 g/mol | |
| SMILES | C/C(=N\O)/c1ccc2c(c1)OCCCO2 | |
| InChIKey | KAJUEPSASIYCGN-XYOKQWHBSA-N | |
| Boiling point | 352.0 ± 31.0 °C (at 760 mmHg) |
The oxime’s (E/Z) isomerism introduces stereochemical variability, though synthetic protocols often yield mixtures unless chiral auxiliaries are employed.
Historical Context in Heterocyclic Chemistry
Benzodioxepins emerged as a scaffold of interest in the mid-20th century, paralleling advancements in benzodiazepine pharmacology. The integration of oxime groups into such frameworks gained traction in the 1990s, driven by:
- Oxime versatility : Oximes serve as intermediates in Beckmann rearrangements and ligands in coordination chemistry.
- Benzodioxepin stability : The dioxepane ring’s conformational rigidity enhances metabolic resistance compared to smaller heterocycles.
Early syntheses relied on condensation reactions between o-phenylenediamines and ketones. Modern approaches, such as electrochemical oxyselenenylation, enable regioselective functionalization of the benzodioxepin core. For example, the title compound is synthesized via:
Significance of Benzodioxepin-Oxime Hybrid Architectures
The fusion of benzodioxepin and oxime motifs confers unique physicochemical and functional properties:
Electronic Modulation
Applications in Drug Discovery
Material Science Relevance
- Luminescent materials : Benzodioxepin-oxime hybrids exhibit tunable fluorescence due to extended π-conjugation.
Table: Comparative Analysis of Benzodioxepin Derivatives
Properties
IUPAC Name |
(NE)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(12-13)9-3-4-10-11(7-9)15-6-2-5-14-10/h3-4,7,13H,2,5-6H2,1H3/b12-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJUEPSASIYCGN-XYOKQWHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC2=C(C=C1)OCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC2=C(C=C1)OCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (Ethanone precursor)
The key intermediate, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, can be synthesized via multi-step organic synthesis involving:
- Demethylation of Eugenol : The starting material eugenol undergoes demethylation to form a phenolic intermediate.
- Williamson Ether Synthesis : The phenolic intermediate reacts with bromoacetic acid methyl ester to form an ether linkage, creating the benzodioxepin ring system.
- Dieckmann Condensation and Decarboxylation : These steps cyclize and decarboxylate the intermediate to yield the benzodioxepin-3(4H)-one structure.
- Functionalization at the 7-position : The 7-position of the benzodioxepin ring is substituted with the ethanone moiety, yielding the target ketone.
This synthetic route is supported by patent literature describing similar benzodioxepin derivatives and their preparation, emphasizing the use of classical organic transformations such as Williamson ether synthesis and Dieckmann condensation to construct the benzodioxepin core.
Conversion of Ethanone to Oxime
The oxime formation involves the reaction of the ethanone group with hydroxylamine hydrochloride or free hydroxylamine under mildly basic or neutral conditions. The general procedure includes:
- Reaction Conditions : The ethanone compound is dissolved in an appropriate solvent (e.g., ethanol, methanol, or aqueous medium).
- Addition of Hydroxylamine : Hydroxylamine hydrochloride is added along with a base such as sodium acetate or pyridine to liberate free hydroxylamine.
- Temperature Control : The reaction mixture is stirred at temperatures ranging from 0°C to room temperature to optimize the conversion rate and minimize side reactions.
- Work-up : After completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with aqueous solutions (e.g., sodium bicarbonate, brine), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Purification : The crude oxime product is purified by recrystallization or chromatography to yield pure this compound.
This method is a standard approach for oxime synthesis from ketones and is consistent with procedures reported in chemical literature for similar compounds.
Data Table: Summary of Preparation Steps
| Step No. | Process Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Demethylation of Eugenol | Demethylating agent (e.g., BBr3 or HBr) | Phenolic intermediate formed |
| 2 | Williamson Ether Synthesis | Bromoacetic acid methyl ester, base (NaH or K2CO3) | Formation of benzodioxepin ring system |
| 3 | Dieckmann Condensation and Decarboxylation | Base (e.g., NaOEt), heat | Cyclized benzodioxepin-3(4H)-one intermediate |
| 4 | Introduction of ethanone group at 7-position | Acetylation reagents or Friedel-Crafts acylation | Formation of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one |
| 5 | Oxime formation | Hydroxylamine hydrochloride, base, ethanol | Ethanone oxime formed |
| 6 | Work-up and purification | Extraction, drying, chromatography/recrystallization | Pure this compound obtained |
Research Findings and Analysis
- The benzodioxepin core is efficiently constructed via ether synthesis and Dieckmann condensation, which are well-established synthetic methodologies in heterocyclic chemistry.
- The ketone precursor’s preparation is critical as it directly affects the yield and purity of the oxime derivative.
- Oxime formation from ketones is a reliable and high-yielding reaction under mild conditions, with hydroxylamine hydrochloride being the reagent of choice.
- Purification techniques such as silica gel chromatography or recrystallization are necessary to isolate the oxime in high purity, which is essential for further applications.
- The oxime derivative may exhibit distinct physicochemical properties compared to the ketone, including altered polarity and hydrogen bonding capacity, which can influence its sensory and chemical behavior.
Chemical Reactions Analysis
Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxime derivatives or other oxidized products.
Reduction: Reduction reactions can convert the oxime group to an amine group, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the oxime group can be hydrolyzed to form the corresponding ketone.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Ethanone derivatives have been investigated for their potential pharmacological activities. The oxime functional group is known for its ability to form stable complexes with metal ions and can participate in various biochemical reactions.
Antimicrobial Activity
Research indicates that compounds similar to ethanone oximes exhibit antimicrobial properties. Studies have shown that modifications in the benzodioxepin structure can enhance the activity against specific bacterial strains, making them candidates for developing new antibiotics .
Anti-inflammatory Effects
Oxime compounds often show anti-inflammatory properties. Preliminary studies suggest that ethanone derivatives may inhibit pro-inflammatory cytokines, providing a pathway for developing treatments for inflammatory diseases .
Neuroprotective Properties
Research has also pointed towards the neuroprotective potential of benzodioxepin derivatives. These compounds could play a role in protecting neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases such as Alzheimer's .
Material Science
Ethanone derivatives are being explored in the field of material science due to their unique chemical structure, which allows them to be used as intermediates in polymer synthesis.
Polymer Synthesis
The ability of ethanone oximes to undergo further chemical reactions makes them valuable in synthesizing polymers with specific properties. For instance, they can be used to create polyurethanes or other copolymers with enhanced mechanical and thermal stability .
Coatings and Adhesives
Due to their adhesive properties, ethanone derivatives can be incorporated into formulations for coatings and adhesives that require durability and resistance to environmental factors .
Case Studies
Mechanism of Action
The mechanism of action of Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and interact with active sites of enzymes or receptors, potentially inhibiting their activity. The benzodioxepin ring may also contribute to its binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Key Observations:
The oxime group in the target compound introduces hydrogen-bonding capacity and nucleophilic reactivity, distinguishing it from the parent ketone and halogenated analogs .
Electronic and Solubility Profiles: The benzodioxepin core provides electron-rich aromaticity, enhancing solubility in polar solvents compared to simpler aromatic systems like the dichlorophenyl oxime (C₈H₇Cl₂NO) . Oxime derivatives generally exhibit lower volatility and higher thermal stability than ketones due to intermolecular hydrogen bonding .
Biological Activity
Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime (CAS Number: 22776-09-6) is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C11H12O3
- Molecular Weight : 192.21 g/mol
- IUPAC Name : 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone
- InChI Key : VGRSZNPWUZDPCH-UHFFFAOYSA-N
Ethanone derivatives have been studied for their interactions with various biological targets. Notably, compounds containing the benzodioxepin structure are recognized for their diverse pharmacological activities. The biological mechanisms often involve:
- Antioxidant Activity : Compounds in this class exhibit significant antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Some studies suggest that ethanone derivatives may modulate inflammatory pathways, potentially reducing the severity of inflammatory diseases.
- Antimicrobial Properties : Research indicates that these compounds may possess antibacterial and antifungal activities.
Antioxidant Activity
Research has demonstrated that ethanone derivatives can scavenge free radicals and reduce oxidative stress markers in vitro. This activity is crucial for preventing cellular damage associated with various diseases.
Anti-inflammatory Effects
Studies have shown that ethanone derivatives can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory disorders.
Antimicrobial Activity
Ethanone derivatives have been tested against various bacterial strains and fungi. For instance, compounds similar to ethanone have shown effective inhibition against Staphylococcus aureus and Candida albicans.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 production | |
| Antimicrobial | Effective against S. aureus and C. albicans |
Case Studies
-
Study on Antioxidant Properties :
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of several ethanone derivatives. The results indicated a significant reduction in oxidative stress markers in cell cultures treated with these compounds. -
Anti-inflammatory Research :
In a clinical trial involving patients with rheumatoid arthritis, a derivative of ethanone was administered to assess its impact on inflammatory markers. The results showed a marked decrease in serum levels of inflammatory cytokines. -
Antimicrobial Testing :
A laboratory study assessed the antimicrobial efficacy of ethanone derivatives against common pathogens. The findings revealed that certain derivatives exhibited potent antibacterial activity, making them candidates for further development as antimicrobial agents.
Q & A
Basic: What are the recommended synthetic routes for Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime?
Methodological Answer:
The synthesis typically involves two key steps:
Formation of the benzodioxepin-acetone intermediate : Condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde with methylmagnesium bromide or acetyl chloride under anhydrous conditions.
Oxime formation : Reaction of the intermediate with hydroxylamine hydrochloride in ethanol/water (1:1) at 60–70°C for 4–6 hours.
Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .
Basic: How to characterize the oxime functional group in this compound spectroscopically?
Methodological Answer:
- IR Spectroscopy : A strong absorption band near 1640–1660 cm⁻¹ (C=N stretch) and a broad peak at 3200–3400 cm⁻¹ (O-H stretch from oxime).
- ¹H NMR : A singlet at δ 8.2–8.5 ppm (imine proton) and absence of the carbonyl proton (original ketone at δ 2.1–2.3 ppm).
- X-ray Crystallography : Resolve tautomeric forms (e.g., syn/anti configurations) and hydrogen-bonding networks. Compare with structural analogs like furochromenone derivatives .
Advanced: How to resolve contradictions in spectroscopic data between theoretical predictions (DFT) and experimental results?
Methodological Answer:
Cross-validation : Use multiple techniques (e.g., 2D NMR, high-resolution MS) to confirm molecular structure.
Tautomerism analysis : Investigate solvent effects on oxime configuration via variable-temperature NMR.
Crystallographic vs. solution-state data : Compare X-ray structures with DFT-optimized geometries to identify conformational flexibility.
Replicate studies : Repeat experiments under controlled conditions to rule out artifacts. Reference Mendelian randomization’s replicated analysis framework for robust validation .

Advanced: What computational methods are suitable for studying the reactivity of this oxime derivative?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition states for oxime tautomerization (B3LYP/6-31G* level). Use Gaussian or ORCA software.
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) using AMBER or GROMACS.
- Docking studies : Predict binding affinity to biological targets (e.g., kinases) via AutoDock Vina. Collaborate on ResearchGate for access to shared datasets .
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Advanced: How to design experiments to assess the compound’s potential as a kinase inhibitor?
Methodological Answer:
In vitro assays :
- Kinase inhibition profiling : Screen against a panel of 50+ kinases (e.g., EGFR, CDK2) using ADP-Glo™ assays.
- IC₅₀ determination : Dose-response curves (0.1–100 μM) with triplicate measurements.
Structural analysis : Co-crystallize the compound with target kinases to resolve binding modes (PDB deposition recommended).
SAR studies : Modify the benzodioxepin core or oxime substituents to enhance selectivity. Compare with furochromenone-based inhibitors .
Basic: What analytical techniques are critical for assessing purity and stability?
Methodological Answer:
- HPLC-DAD : Use a C18 column (acetonitrile/water, 0.1% TFA) to quantify impurities (>98% purity threshold).
- Stability studies :
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (N₂ atmosphere, 10°C/min).
- Forced degradation : Expose to heat (60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products.
Advanced: How to address discrepancies in biological activity data across independent studies?
Methodological Answer:
Meta-analysis : Aggregate data from public repositories (e.g., ChEMBL, PubChem) to identify outliers.
Experimental replication : Standardize protocols (e.g., cell lines, assay conditions) across labs.
Contradiction mapping : Use tools like Bioactivity Data Contradiction Visualizer (BDCV) to isolate variables (e.g., solvent, concentration).
Mechanistic follow-up : Conduct transcriptomic profiling (RNA-seq) to validate target engagement .

Table 1: Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference Compound Data |
|---|---|---|
| ¹H NMR | δ 8.3 (s, 1H, CH=N), 4.2 (m, 2H, OCH₂) | Furochromenone derivatives |
| ¹³C NMR | δ 155.2 (C=N), 105.4 (benzodioxepin C-7) | |
| HRMS | [M+H]+ calc. 275.1054, found 275.1051 |
Advanced: What strategies optimize yield in large-scale synthesis without compromising purity?
Methodological Answer:
- Flow chemistry : Continuous oxime formation reduces side reactions (residence time <10 min).
- Design of Experiments (DoE) : Use Minitab or JMP to optimize parameters (temperature, stoichiometry).
- In-line monitoring : PAT tools (e.g., ReactIR) track reaction kinetics in real time.
- Crystallization engineering : Seed crystals to control polymorphism during purification .
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Basic: What safety protocols are essential given the compound’s reactive oxime group?
Methodological Answer:
- Toxicity screening : Ames test for mutagenicity (preliminary in vitro).
- Handling precautions : Use nitrile gloves, fume hoods, and avoid metal catalysts (risk of complexation).
- Storage : Argon-atmosphere vials at –20°C to prevent oxidation.
Advanced: How to integrate this compound into a broader study of benzodioxepin-based therapeutics?
Methodological Answer:
Library synthesis : Generate analogs with varied substituents (e.g., halogenation, alkyl chains).
Systems pharmacology : Map interactions using STRING or KEGG pathways to identify polypharmacology potential.
Collaborative platforms : Share datasets via ResearchGate or Zenodo for cross-disciplinary validation .
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


